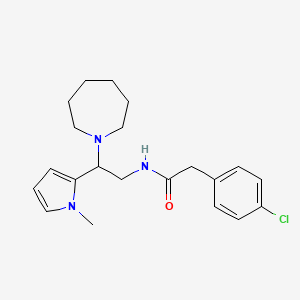
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a broader category of molecules studied for their potential in various applications due to their unique chemical structure and properties. While the direct studies on this exact compound may be limited, research on similar compounds provides valuable insights into their synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of similar compounds, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, involves starting from chiral amino acids to introduce alkyl and aryl substituents, aiming to achieve a conformation capable of exhibiting desired properties, such as opioid kappa agonist activity in some cases (Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination, plays a crucial role in understanding the compound's properties. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, a compound with a somewhat related structure, highlights the importance of intermolecular hydrogen bonds in stabilizing the molecular configuration (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions, including synthetic pathways and reactivity, define a compound's utility. For example, the synthesis and evaluation of aryl-substituted N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and corresponding arylacetamides for sigma receptor affinity demonstrate the compound's potential interaction with biological targets, indicating a method of modulating its properties through chemical modifications (Zhang et al., 1996).
Aplicaciones Científicas De Investigación
Azepane Derivatives in Drug Discovery
Azepanes, seven-membered nitrogen-containing heterocycles, are significant in medicinal chemistry. They are found in compounds with diverse therapeutic activities, including antiallergic, anticancer, and inhibitors of platelet aggregation. For example, compounds with azepane moieties, such as N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride, have been studied for their potential to inhibit human blood platelet aggregation, indicating their relevance in cardiovascular research (Grisar et al., 1976).
Pyrrole-Based Compounds in Organic Electronics
Pyrrole, a five-membered aromatic heterocycle with a nitrogen atom, is essential in designing conductive polymers and materials for organic electronics. For instance, derivatives of pyrrole have been synthesized for applications in electro-optic materials and as donor-acceptor chromophores in nonlinear optical (NLO) activities, showcasing their utility in materials science and photovoltaic efficiency modeling (Facchetti et al., 2003).
Chlorophenyl Acetamide in Environmental and Health Research
Chlorophenyl acetamides, often part of agrochemicals like herbicides, have been the subject of environmental health research due to their metabolic pathways and potential carcinogenic properties. Studies on chloroacetamide herbicides, such as acetochlor, have focused on their metabolism in human and rat liver microsomes, highlighting the importance of understanding their biotransformation and potential risks (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZMDGEKUQOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

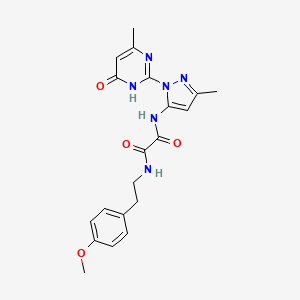
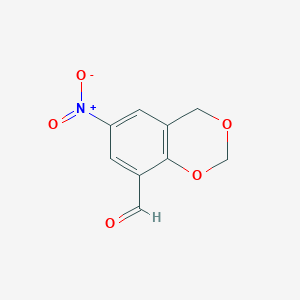
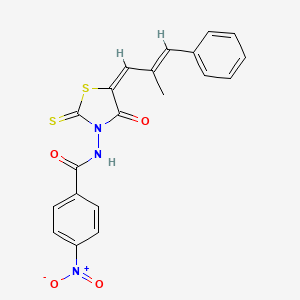
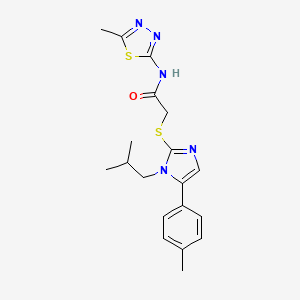
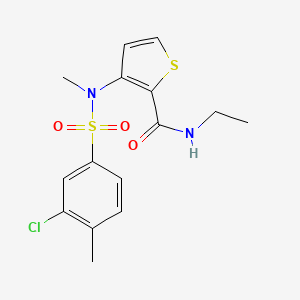
![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)
![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)
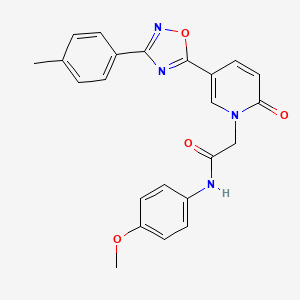
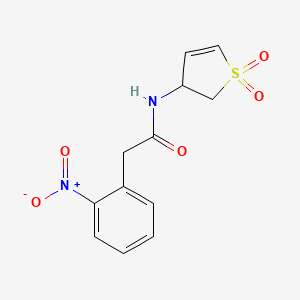
![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)
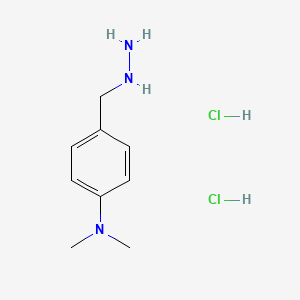
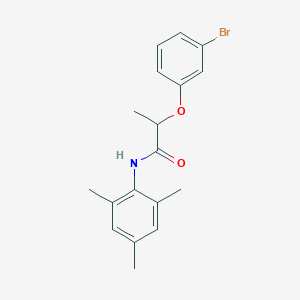
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)